4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl-
Overview
Description
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl-: is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a benzoxazine ring with chloro and dimethyl substitutions, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of o-aminobenzyl alcohols with aldehydes or ketones under acidic conditions . Another approach involves the use of cyanuric chloride and dimethylformamide as cyclizing agents to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: The compound exhibits various biological activities, including antimicrobial and antifungal properties. It is studied for its potential use in developing new pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- is used in the production of polymers and resins. Its ability to form stable polymers with desirable mechanical properties makes it valuable in materials science .
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The chloro and dimethyl substitutions on the benzoxazine ring influence its binding affinity and specificity .
Comparison with Similar Compounds
4H-3,1-Benzoxazin-4-one: Another member of the benzoxazine family with similar reactivity but different substitution patterns.
2-Phenyl-4H-3,1-benzoxazin-4-one: A compound with a phenyl group at the 2-position, exhibiting distinct biological activities.
4H-Benzo[d][1,3]oxazin-4-ones: A class of compounds with varying substituents, each with unique properties and applications.
Uniqueness: The presence of chloro and dimethyl groups in 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- imparts unique chemical and biological properties. These substitutions enhance its stability, reactivity, and potential for specific interactions with biological targets, distinguishing it from other benzoxazine derivatives .
Properties
IUPAC Name |
6-chloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGXSFRQFGAMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175710 | |
Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21441-00-9 | |
Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021441009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6-chloro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.